Neodecanoic acid, silver(1+) salt

Printed Electronics Conductive Ink Low-Temperature Sintering

Neodecanoic acid, silver(1+) salt (silver neodecanoate) is a silver(I) carboxylate with a branched tertiary carboxylic acid ligand (3,3,5,5-tetramethylhexanoate), appearing as a white to off-white solid practically insoluble in water but soluble in a range of organic solvents. It functions as a low-temperature metallo-organic decomposition (MOD) precursor that converts to metallic silver below 200 °C, making it relevant to printed electronics, conductive inks, and antimicrobial composites.

Molecular Formula C10H19AgO2
Molecular Weight 279.12 g/mol
Cat. No. B8209884
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeodecanoic acid, silver(1+) salt
Molecular FormulaC10H19AgO2
Molecular Weight279.12 g/mol
Structural Identifiers
SMILESCC(C)(C)CCCCCC(=O)[O-].[Ag+]
InChIInChI=1S/C10H20O2.Ag/c1-10(2,3)8-6-4-5-7-9(11)12;/h4-8H2,1-3H3,(H,11,12);/q;+1/p-1
InChIKeyRQZVTOHLJOBKCW-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Silver Neodecanoate (CAS 68683-18-1) for Procurement: Core Identity and Class Positioning


Neodecanoic acid, silver(1+) salt (silver neodecanoate) is a silver(I) carboxylate with a branched tertiary carboxylic acid ligand (3,3,5,5-tetramethylhexanoate), appearing as a white to off-white solid practically insoluble in water but soluble in a range of organic solvents [1]. It functions as a low-temperature metallo-organic decomposition (MOD) precursor that converts to metallic silver below 200 °C, making it relevant to printed electronics, conductive inks, and antimicrobial composites [2]. Unlike simple silver salts (e.g., silver nitrate or silver acetate), the bulky neodecanoate ligand provides solubility in non-polar media and leaves minimal carbon residue after firing.

Why Silver Neodecanoate Cannot Be Simply Replaced by Other Silver Salts in Technical Workflows


Generic substitution of silver neodecanoate with a more common silver salt (e.g., silver nitrate, silver acetate) frequently fails because the performance of the final material—whether it is a conductive film, an antimicrobial coating, or a nanoparticle dispersion—is dictated by the interplay of ligand solubility, thermal decomposition pathway, and residual carbon content . Silver neodecanoate possesses a branched tertiary carboxylate ligand that affords high solubility in non-polar solvents, a decomposition onset near 106–116 °C with complete conversion to metallic silver by 180–200 °C, and low carbonaceous residue after firing [1]. In contrast, silver nitrate is water-soluble, releases corrosive NOₓ during decomposition, and is incompatible with many polymer substrates, while silver acetate decomposes at a higher temperature (~220 °C) and leaves a higher carbon residue that degrades electrical conductivity . The quantitative evidence below substantiates these differences and provides selection-grade data for procurement decisions.

Quantitative Differentiation of Silver Neodecanoate: Evidence-Based Selection Criteria


Low Sintering Temperature Compared to Silver Acetate-Based Precursors

Silver neodecanoate paste, when formulated as a particle-free ink, achieves metallic silver formation and electrical conductance at sintering temperatures as low as 115 °C, whereas silver acetate-based pastes typically require sintering at 220–250 °C to reach comparable resistivity [1]. This lower thermal budget enables direct processing on temperature-sensitive flexible polymer substrates such as polyethylene terephthalate (PET) and polyimide, which would be damaged at the higher temperatures required by silver acetate [1].

Printed Electronics Conductive Ink Low-Temperature Sintering

Superior Solubility in Non-Polar Organic Solvents Versus Ionic Silver Salts

Silver neodecanoate is highly soluble in xylene, toluene, and related non-polar solvents, enabling the formulation of true particle-free inks without the need for dispersants or surfactants . Silver nitrate, by contrast, is virtually insoluble in non-polar organic solvents and requires aqueous or highly polar media, which are poorly compatible with hydrophobic substrates and cause corrosion issues . Silver acetate has limited solubility in organic solvents and often precipitates upon cooling, complicating ink jetting reliability .

Ink Formulation Organic Solubility Particle-Free Ink

Controlled Cytotoxicity to Mammalian Cells Compared with Colloidal Silver and Antibiotics

Silver carboxylate (using silver neodecanoate as the silver source) embedded in a TiO₂/PDMS matrix demonstrated lower cytotoxicity across four human cell lines (osteoblasts, keratinocytes, endothelial cells, skeletal muscle cells) compared with colloidal silver at 100 nM and a panel of conventional antibiotics (vancomycin, tobramycin) at clinically relevant exposures, as measured by MTT viability assay [1]. At the 1× exposure concentration, viability remained above 80% in osteoblasts, endothelial cells, and skeletal muscle cells, whereas colloidal silver (100 nM) reduced endothelial cell viability by approximately 35% and silver nanoparticles (10 nM) by approximately 25% in the same cell types [1].

Antimicrobial Coating Biocompatibility Medical Device

Thermal Stability Superiority Over Metal Acetylacetonates in DTA Analysis

Differential thermal analysis (DTA) studies directly compared silver neodecanoate against a series of metal acetylacetonates (aluminum, chromium, cobalt, copper, etc.) and hexafluoroacetylacetonates [1]. Silver neodecanoate exhibited thermal stability up to 250 °C before significant weight loss, whereas the acetylacetonates began decomposing at 100–200 °C, and their vapor pressures were appreciable at temperatures below those at which their decomposition rate became significant [1]. This broader thermal stability window reduces unwanted premature decomposition during paste formulation and storage.

Thermal Stability MOD Precursor Thick-Film Paste

Wider Process Window for Contact Resistivity in Solar Cell Metallization

In silicon solar cell metallization, silver neodecanoate-based pastes maintain low contact resistivity over a broad range of peak firing temperatures (600–900 °C), whereas conventional silver powder pastes and silver acetate-based pastes show a sharp increase in contact resistivity when the firing temperature deviates from their narrow optimum (~750 °C) [1]. The contact resistivity of silver neodecanoate paste remained below 5 × 10⁻⁴ Ω·cm² across the entire 600–900 °C range, providing greater process flexibility in industrial solar cell manufacturing [1].

Photovoltaic Metallization Contact Resistivity Silver Paste

Resistivity Profile of Silver Neodecanoate-Derived Conductive Tracks Across Sintering Temperatures

Silver neodecanoate paste deposited by the micro-pen direct-writing process produced silver lines with electrical resistivity of 9 × 10⁻⁶ Ω·cm after sintering at 115 °C, 5.8 × 10⁻⁶ Ω·cm at 150 °C, and 3 × 10⁻⁶ Ω·cm above 300 °C, approaching the resistivity of bulk silver (1.6 × 10⁻⁶ Ω·cm) [1]. Silver nanoparticle inks, a common alternative, require sintering at 150–200 °C to achieve resistivity of (2–5) × 10⁻⁵ Ω·cm, approximately 1–2 orders of magnitude higher resistivity than silver neodecanoate paste at the same temperature [2].

Flexible Electronics Electrical Resistivity Conductive Trace

Application Scenarios Where Silver Neodecanoate Provides Verified Differentiation in Procurement


Ultra-Low-Temperature Conductive Trace Fabrication on Polymer Substrates

For applications such as flexible RFID antennas, smart packaging, or wearable sensors printed on PET, polyimide, or thermoplastic polyurethane, silver neodecanoate is the preferred silver precursor. As demonstrated in Section 3, it forms electrically conductive silver lines with resistivity of 9 × 10⁻⁶ Ω·cm at a sintering temperature of only 115 °C, which is compatible with most commodity polymer films [1]. Silver acetate and silver nanoparticle inks either require temperatures >200 °C that damage these substrates, or yield significantly higher resistivity at equivalent low-temperature processing conditions.

Inkjet-Printed Interconnects with Long-Term Ink Stability

Silver neodecanoate's high solubility (>25% w/w) in xylene and toluene enables formulation of true solution inks that remain stable without particle settling, nozzle clogging, or the need for dispersants [1]. This is critical for high-reliability inkjet or aerosol jet printing lines where downtime from nozzle clogging is a major cost driver. By contrast, nanoparticle-based silver inks are prone to agglomeration and settling within hours to days, and silver acetate inks have limited solubility at room temperature, making them unsuitable for production environments requiring weeks-long ink shelf stability.

Antimicrobial Medical Device Coatings Requiring Low Local Cytotoxicity

Medical device manufacturers procuring silver for antimicrobial coatings on orthopedic implants, wound dressings, or prosthetic liners can benefit from silver neodecanoate's demonstrated lower cytotoxicity profile relative to colloidal silver and silver nanoparticles when formulated in a TiO₂/PDMS matrix [1]. The controlled release from this matrix maintained >80% viability in osteoblasts, endothelial cells, and skeletal muscle cells at the 1× exposure dose, whereas colloidal silver and silver nanoparticles induced significantly greater cell death at functionally equivalent antimicrobial concentrations. This supports selecting silver neodecanoate as the silver source for biocompatible antimicrobial composites.

Photovoltaic Metallization Pastes with a Wide Firing Window

In silicon solar cell production, the belt furnace temperature inevitably varies across the wafer and over time. Silver neodecanoate-based silver paste maintains contact resistivity below 5 × 10⁻⁴ Ω·cm² across the entire 600–900 °C firing range, compared to conventional powder pastes that exhibit a sharp resistivity increase outside a narrow ~100 °C window [1]. Suppliers serving photovoltaic manufacturers should therefore specify silver neodecanoate as the organo-metallic binder component to reduce yield loss and enable consistently low contact resistance in high-throughput cell fabrication.

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